4-chloro-2-nitro-N-(2-phenylethyl)benzamide
Description
4-Chloro-2-nitro-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a nitro group at the 2-position and a chlorine atom at the 4-position on the aromatic ring. Below, we compare it with similar compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-6-7-13(14(10-12)18(20)21)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPOBIKOKLWVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(2-phenylethyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position, forming 4-chloro-2-nitrobenzamide.
Amidation: The nitro compound is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-amino-2-nitro-N-(2-phenylethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-nitro-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic sites in proteins or cell membranes, influencing its biological activity.
Comparison with Similar Compounds
4-Chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
- Structure : Differs in the substitution on the amide nitrogen (2-trifluoromethylphenyl vs. 2-phenylethyl).
- Properties: Molecular formula: C₁₄H₈ClF₃N₂O₃; mass: 344.67 . The trifluoromethyl group increases lipophilicity (logP) and metabolic stability due to its strong electron-withdrawing nature. Potential applications: Enhanced binding affinity in medicinal chemistry (e.g., enzyme inhibition).
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
- Structure : Methoxy group at position 2 instead of nitro; chlorine at position 3.
- Properties: Molecular formula: C₁₆H₁₅ClNO₂ . The methoxy group is electron-donating, altering electronic distribution and reducing reactivity compared to nitro. Likely higher solubility in polar solvents due to reduced steric hindrance.
4-Chloro-N-(2-chlorophenyl)benzamide
- Properties: Molecular formula: C₁₃H₉Cl₂NO; exhibits intermolecular N–H⋯O hydrogen bonding in crystals . Biological relevance: Benzanilides are "privileged structures" with diverse activities (e.g., kinase inhibition).
4-Chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide
- Structure : Incorporates a 1,2,5-oxadiazole ring substituted with trifluoromethylphenyl.
- Properties: Molecular formula: C₁₇H₁₂ClF₃N₃O₃; synthesized in 52% yield .
Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
- Structure : Hydroxy group at position 2 and nitro at position 4 on the aniline ring.
- Properties: Often formulated as an ethanolamine salt to improve bioavailability . Enhanced acidity due to the hydroxyl group, influencing solubility and ionization.
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
*Estimated based on analogs.
Biological Activity
4-Chloro-2-nitro-N-(2-phenylethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a chloro and nitro group, is being investigated for various pharmacological properties.
- Molecular Formula: C15H14ClN2O3
- CAS Number: 284487-93-0
- Molecular Weight: 304.74 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation: It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Reactive Intermediates Formation: The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular macromolecules.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The compound's mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, promoting programmed cell death.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory response.
Case Studies
-
Study on Anticancer Activity:
- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Methodology: MCF-7 cell lines were treated with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 5 µM.
-
Antimicrobial Efficacy Study:
- Objective: To assess the antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Methodology: Disk diffusion method was employed.
- Results: Zones of inhibition were recorded, showing effective antibacterial activity with MIC values of 8 µg/mL for S. aureus and 16 µg/mL for E. coli.
-
Anti-inflammatory Study:
- Objective: To investigate the anti-inflammatory potential in a carrageenan-induced paw edema model in rats.
- Methodology: The compound was administered orally at doses of 10 mg/kg and 20 mg/kg.
- Results: A dose-dependent reduction in paw swelling was noted, with a maximum inhibition of 45% at the higher dose.
Data Summary Table
| Activity Type | Test System | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 5 µM | |
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| E. coli | MIC = 16 µg/mL | ||
| Anti-inflammatory | Rat Paw Edema Model | Max inhibition = 45% at 20 mg/kg |
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the amide bond (δ ~8.0 ppm for NH) and aromatic substitution patterns (δ ~7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 333.05) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .
Table 1 : Key Spectral Data
| Technique | Diagnostic Signals |
|---|---|
| H NMR | δ 8.2 (d, 1H, Ar-H), δ 3.6 (t, 2H, CH) |
| IR | 1652 cm (amide C=O) |
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Hazard Classification : Similar benzamides are classified as eye irritants (Category 2) and skin sensitizers (Category 1) .
- Protective Measures : Use gloves (nitrile), safety goggles, and fume hoods during synthesis .
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with institutional guidelines .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or impurity profiles. Strategies include:
- Orthogonal Assays : Validate antibacterial activity using both enzyme inhibition (e.g., acps-pptase binding ) and cell-based proliferation assays.
- Batch Analysis : Compare HPLC purity (>95%) and impurity profiles across studies .
- Dose-Response Curves : Establish EC/IC values under standardized conditions .
What methodologies are used to determine the crystal structure of this compound?
Advanced Research Question
- X-Ray Crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves bond lengths and angles.
- Data Collection : Cool crystals to 89 K to reduce thermal motion; achieve R-factor < 0.05 for high precision .
- Key Parameters : Monitor dihedral angles between the benzamide and phenethyl groups to assess conformational stability .
How can multi-step synthesis yields be optimized for this compound?
Advanced Research Question
- Stepwise Monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., nitro reduction or amidation) .
- Catalyst Screening : Evaluate palladium on carbon for hydrogenation steps or phase-transfer catalysts for nitro group reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates compared to benzene .
How are structure-activity relationships (SAR) analyzed for pharmacological applications?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., replacing chloro with fluoro) and assess potency against targets like PPARδ .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to enzyme active sites .
- In Vivo Testing : Compare gastrokinetic activity in rodent models with reference drugs (e.g., cisapride) .
Table 2 : SAR Trends for Analogues
| Substituent | Biological Activity (IC) | Target |
|---|---|---|
| -NO | 5.2 µM | PPARδ antagonist |
| -CF | 3.8 µM | Antibacterial |
What experimental approaches confirm enzyme target interactions?
Advanced Research Question
- Covalent Binding Analysis : Mass spectrometry identifies adducts (e.g., cysteine residues in PPARδ) after incubation with the compound .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (k/k) .
- Gene Expression Profiling : qPCR evaluates downstream effects (e.g., CPT1a downregulation in PPARδ pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
